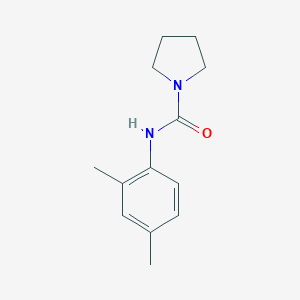
2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTRP and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, it has been proposed that MTRP acts by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and microbial pathogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has various biochemical and physiological effects. In animal models, MTRP has been shown to reduce anxiety and depression-like behaviors, increase locomotor activity, and improve cognitive function. It has also been shown to reduce the growth and proliferation of cancer cells and inhibit the growth of various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide in lab experiments is its potential applications in various fields such as neuroscience, cancer research, and infectious diseases. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One direction is to further investigate its potential applications in neuroscience, cancer research, and infectious diseases. Another direction is to optimize its use in lab experiments by gaining a better understanding of its mechanism of action. Additionally, there is a need for further studies to determine its safety and efficacy in humans. Finally, there is a need for the development of new derivatives of MTRP with improved properties and potential applications.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 4-methylbenzoyl chloride with 2-methyl-3-(1H-1,2,4-triazol-1-yl)propan-1-amine in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the desired compound with a yield of around 70-80%.
Applications De Recherche Scientifique
2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, MTRP has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. In cancer research, MTRP has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs. In infectious diseases, MTRP has been shown to have antimicrobial activity against various pathogens, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-methyl-N-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-3-5-12(6-4-10)16-13(18)11(2)7-17-9-14-8-15-17/h3-6,8-9,11H,7H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRLVMPMNDGLQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-{2-hydroxy-3-[(2-hydroxyethyl)amino]propyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B500198.png)



![1-(Cyclohexylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B500203.png)
![5,6-dimethyl-1-(pyrrolidin-1-ylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B500209.png)






